2-Bromopalmitaldehyde

Glutathione conjugation kinetics Lipid aldehyde detoxification Brominated fatty aldehyde biology

Researchers studying bromine exposure lung injury or protein lipidation require authentic 2-bromopalmitaldehyde standards that cannot be substituted with chloro analogs. Generic replacements fail in kinetic studies due to the bromine leaving group's unique reactivity profile. - Enables quantitative LC-MS/MS measurement of brominated lipids in lung tissue, linking Br₂ exposure to vascular disruption. - ≥25-fold faster GSH conjugation vs. 2-chloropalmitaldehyde makes it the optimal precursor for FALD-GSH biomarker development. - Distinct TLC Rf allows low-cost identity verification, preventing costly misidentification in synthesis or procurement.

Molecular Formula C16H31BrO
Molecular Weight 319.32 g/mol
Cat. No. B1254877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopalmitaldehyde
Synonyms2-bromohexadecanal
Molecular FormulaC16H31BrO
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C=O)Br
InChIInChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3
InChIKeyUNCLDPYYBFIMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromopalmitaldehyde: Endogenous α-Halo Fatty Aldehyde


2-Bromopalmitaldehyde (2-bromohexadecanal, C₁₆H₃₁BrO, MW 319.32) is a long-chain α-bromo fatty aldehyde classified as an organobromine compound and fatty acyl [1]. It is produced endogenously through myeloperoxidase- and eosinophil peroxidase-mediated attack of hypobromous acid on the vinyl ether bond of plasmalogen phospholipids [2]. The compound occupies a central metabolic node that can be oxidized to 2-bromopalmitic acid, reduced to 2-bromopalmitoyl alcohol, or conjugated with glutathione to form 2-GS-PALD, making it a versatile intermediate for studying brominated lipid biology [3].

Endogenous brominated lipid standard for MPO/EPO pathway studies
Central metabolic node: oxidation, reduction, GSH conjugation
Supports brominated lipid signaling and toxicity research

Why 2-Bromopalmitaldehyde Has No Direct Substitute


Although 2-chloropalmitaldehyde and 2-iodopalmitaldehyde share the hexadecanal backbone, the α-halogen identity dictates reaction kinetics with cellular nucleophiles: the bromine leaving group enables glutathione (GSH) conjugation rates at least 25-fold faster than chlorine, making brominated analogs kinetically distinct [1]. Similarly, 2-bromopalmitic acid lacks the aldehyde functional group required for direct Schiff base formation with protein amines and reversible redox interconversion with the alcohol form, excluding it from aldehyde-specific reactivity profiling [2]. The three halogen variants also exhibit different retention factors on silica TLC, preventing analytical interchangeability [3]. These physicochemical and biological differences mean that experimental outcomes—particularly in kinetic studies, biomarker detection, and protein modification assays—cannot be reproduced with generic substitution.

Target
2-Bromopalmitaldehyde: endogenous α‑bromo aldehyde with fast GSH conjugation kinetics and distinct TLC mobility
Substitutes
α‑Chloro/iodo analogs
Slower GSH conjugation kinetics, different TLC retention, distinct protein adduction profile; experimental outcomes may not transfer directly
2‑Bromopalmitic acid
Lacks aldehyde group for Schiff base formation and reversible redox interconversion; aldehyde-specific reactivity may not reproduce

2-Bromopalmitaldehyde vs. Closest Analogs: Key Evidence


Glutathione Conjugation Rate Comparison

In RAW 264.7 macrophage cells treated with 20 µM of either 2-bromohexadecanal (2-BrHDA) or 2-chlorohexadecanal (2-ClHDA), conversion to the glutathione adduct HDA-GSH was at least 25 times greater with 2-BrHDA at all time points from 30 min to 4 h, and overall reaction kinetics were over 25-fold faster [1]. The difference was statistically significant at P < 0.001, quantified by LC‑MS/MS.

GSH conjugation rate
Head-to-head
≥25‑fold faster kinetics P < 0.001
Supports glutathione adduct biomarker studies
RAW 264.7 cells, 20 µM, LC‑MS/MS, 0–4 h
Glutathione conjugation kinetics Lipid aldehyde detoxification Brominated fatty aldehyde biology

Enzymatic Halogen Preference in Peroxidases

In enzymatic reactions with myeloperoxidase and plasmalogen substrate, a 20-fold molar excess of NaCl compared with NaBr still resulted in preferential production of 2-bromohexadecanal over 2-chlorohexadecanal [1]. With eosinophil peroxidase, bromide remained the preferred substrate even at a 1000‑fold molar excess of chloride, and 2-BrHDA production doubled upon addition of 100 mM NaCl [2]. These data establish that the brominated aldehyde is the kinetically favored enzymatic product.

Enzymatic halogen preference
Head-to-head
Dominant product at up to 1000:1 Cl⁻ excess; production doubles with 100 mM NaCl MPO/EPO cell-free systems
Supports endogenous pathway authenticity studies
Plasmalogen substrate, halide competition assays
Myeloperoxidase Eosinophil peroxidase Plasmalogen oxidation

TLC-Based Differentiation of Halogenated Analogs

Under identical TLC conditions (silica gel 60 Å, petroleum ether/diethyl ether/acetic acid 90:10:1 v/v/v), 2‑bromopalmitaldehyde, 2‑iodopalmitaldehyde, and 2‑chloropalmitaldehyde migrate to distinctly different positions [1]. Approximately 50 nmol of each compound was loaded; all three halogen variants were fully resolved after development and visualized by sulfuric acid charring, providing a simple, reproducible method for identity confirmation and purity assessment.

TLC differentiation
Head-to-head
Unambiguous resolution of Br, I, Cl analogs 50 nmol load, silica gel 60
Supports identity verification and purity analysis
Pet. ether/Et₂O/AcOH (90:10:1), charring visualization
Thin-layer chromatography Halogenated fatty aldehyde analysis Analytical quality control

Protein Cysteine Adduction Efficiency

Using click‑chemistry analogs (2‑BrHDyA vs. 2‑ClHDyA), α‑bromofatty aldehyde generated markedly stronger protein cysteine adduction than α‑chlorofatty aldehyde in THP‑1 monocyte lysates, visualized by SDS‑PAGE after TAMRA‑azide conjugation [1]. The non‑halogenated alkyne control (HDyA) showed negligible adduction, confirming that the α‑bromine leaving group is critical for reactivity. The authors report that 2‑BrHDyA adducted protein 'to a greater extent than 2‑ClHDyA.'

Protein cysteine adduction
Head-to-head
Visibly stronger adduction than α‑chloro analog Click chemistry, SDS‑PAGE
Supports chemoproteomic profiling of modified proteomes
THP‑1 monocyte lysate, TAMRA‑azide detection
Protein modification Cysteine adduction Chemoproteomics

2-Bromopalmitaldehyde: Research and Industrial Applications


Lung Injury and Toxicity Mechanism Studies

2-Bromopalmitaldehyde is the endogenous product of bromine gas (Br₂) reaction with pulmonary plasmalogens and is directly implicated in bromine‑induced lung permeability and inflammation. Its use as an authentic standard enables quantitative LC‑MS/MS measurement of brominated lipids in lung tissue and bronchoalveolar lavage, linking bromine exposure to vascular endothelial disruption and acute lung injury phenotypes [1][2].

Glutathione Adduct Biomarker Discovery

The ≥25‑fold faster GSH conjugation of 2‑bromopalmitaldehyde compared with 2‑chloropalmitaldehyde makes it the optimal precursor for generating and characterizing fatty aldehyde‑GSH adducts (FALD‑GSH) [1]. This property supports the development of sensitive mass spectrometry‑based biomarkers for bromine exposure and the study of phase II detoxification mechanisms in leukocytes and pulmonary tissues.

Analytical Method Development and Quality Control

The reproducible and distinct TLC mobility of 2‑bromopalmitaldehyde relative to 2‑iodo‑ and 2‑chloropalmitaldehyde provides a straightforward, low‑cost method for identity verification and purity analysis [3]. This is particularly valuable for laboratories synthesizing or procuring halogenated fatty aldehydes and requiring orthogonal confirmation of product identity.

Chemoproteomic Profiling of Protein Modifications

Click‑chemistry‑enabled analogs of 2‑bromopalmitaldehyde covalently modify protein cysteine residues more efficiently than their α‑chloro counterparts, enabling robust pull‑down and visualization of target proteins [1]. This reactivity profile positions 2‑bromopalmitaldehyde‑derived probes as superior tools for identifying brominated‑lipid‑modified proteomes in inflammatory and toxicological models.

Application
Selection Property
Validation Focus
Lung injury mechanism studies
Endogenous pathway standard
Quantitative detection in lung tissue and BALF
GSH adduct biomarker discovery
Reported faster GSH conjugation kinetics
MS-based adduct characterization
Analytical method development
Chromatographically distinct from halogen analogs
TLC identity and purity verification
Chemoproteomic profiling
Reported higher protein cysteine adduction efficiency
Target protein pull-down and visualization
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